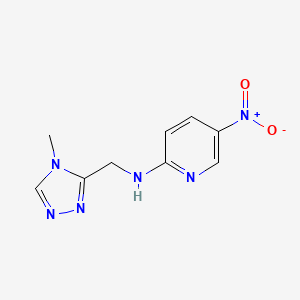
n-((4-Methyl-4h-1,2,4-triazol-3-yl)methyl)-5-nitropyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-((4-Methyl-4h-1,2,4-triazol-3-yl)methyl)-5-nitropyridin-2-amine: is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-((4-Methyl-4h-1,2,4-triazol-3-yl)methyl)-5-nitropyridin-2-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by cyclization of appropriate precursors such as hydrazides and nitriles under acidic or basic conditions.
Nitration of Pyridine: The pyridine ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Coupling Reaction: The triazole and nitrated pyridine intermediates are then coupled using a suitable linker, such as a methyl group, under controlled conditions to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction parameters, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of oxides.
Reduction: The nitro group in the pyridine ring can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions where functional groups on the triazole or pyridine rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products:
Oxidation Products: Oxides of the triazole ring.
Reduction Products: Amino derivatives of the pyridine ring.
Substitution Products: Compounds with substituted functional groups on the triazole or pyridine rings.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine:
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.
Drug Development: It is being explored for its potential use in developing new pharmaceuticals due to its unique structural properties.
Industry:
Agrochemicals: The compound can be used in the formulation of pesticides and herbicides.
Corrosion Inhibitors: It can be applied as a corrosion inhibitor in industrial processes to protect metal surfaces.
Mechanism of Action
The mechanism of action of n-((4-Methyl-4h-1,2,4-triazol-3-yl)methyl)-5-nitropyridin-2-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
- 4-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline
- 4-Methyl-4H-1,2,4-triazol-3-yl)methanol
- 2-Methyl-5-(4H-1,2,4-triazol-4-yl)aniline
Uniqueness: n-((4-Methyl-4h-1,2,4-triazol-3-yl)methyl)-5-nitropyridin-2-amine is unique due to the presence of both a triazole ring and a nitro-substituted pyridine ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C9H10N6O2 |
|---|---|
Molecular Weight |
234.22 g/mol |
IUPAC Name |
N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-5-nitropyridin-2-amine |
InChI |
InChI=1S/C9H10N6O2/c1-14-6-12-13-9(14)5-11-8-3-2-7(4-10-8)15(16)17/h2-4,6H,5H2,1H3,(H,10,11) |
InChI Key |
MFUGHUWRPYBUGP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1CNC2=NC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


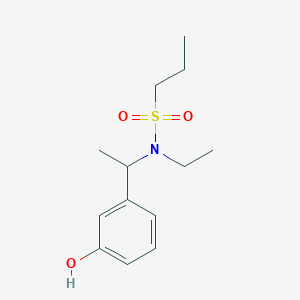
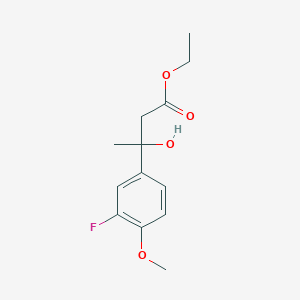
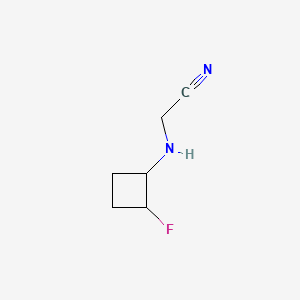
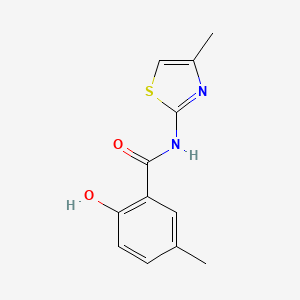
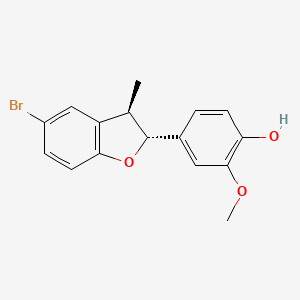
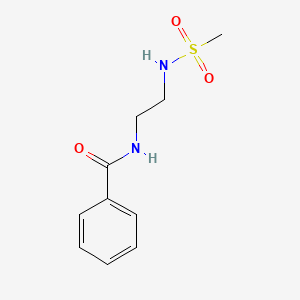
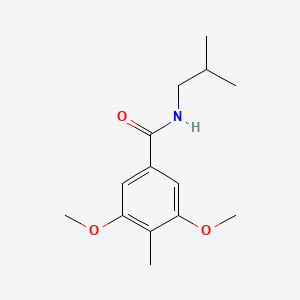

![3-(3,3-Dimethyl-2-oxobutyl)thieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B14901663.png)
![3-Bromo-7-chloro-8-fluoro-5H-pyrido[3,2-b]indole](/img/structure/B14901671.png)
![2-[(Cyclopentyloxy)methyl]phenylZinc bromide](/img/structure/B14901678.png)
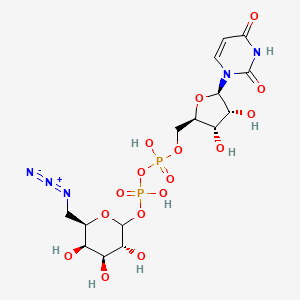
![1-O-methyl 9-O-[[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methyl] nonanedioate](/img/structure/B14901687.png)

